molecular formula CH4BrO3P B2558338 (Bromomethyl)phosphonic acid CAS No. 7582-40-3

(Bromomethyl)phosphonic acid

Cat. No.: B2558338
CAS No.: 7582-40-3
M. Wt: 174.918
InChI Key: OYWFWDQOWQBTHK-UHFFFAOYSA-N
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Description

Significance of Halogenated Organophosphorus Compounds in Chemical Science

Halogenated organophosphorus compounds, a class to which (bromomethyl)phosphonic acid belongs, are substances containing carbon-phosphorus bonds and one or more halogen atoms. naturvardsverket.senih.gov Their significance in chemical science is vast, largely due to their chemical stability and wide-ranging applications. chromatographyonline.com Many of these compounds are utilized as flame retardants, pesticides, and plasticizers. duke.eduresearchgate.netgreensciencepolicy.org

The carbon-phosphorus (C-P) bond is a key feature of these molecules, providing remarkable stability against harsh chemical conditions like strong acids or bases, in contrast to the more labile phosphate (B84403) esters. nih.gov This inherent stability has made them valuable in materials science. For instance, organophosphorus compounds have been widely used as flame retardants in consumer products like furniture and textiles to meet flammability standards. duke.edu

However, the very stability that makes these compounds useful also means many are persistent in the environment, leading to their classification as pollutants. naturvardsverket.sechromatographyonline.com Their detection in numerous environmental and biological samples has prompted significant research into their effects on human health and ecosystems. duke.edugreensciencepolicy.org This environmental and toxicological aspect underscores their importance as a subject of study in chemical science, driving the development of advanced analytical methods to track their presence and understand their long-term impact. chromatographyonline.com

Rationale for Investigating this compound in Contemporary Research

The scientific interest in this compound stems from its unique bifunctional nature. The molecule combines the strong Brønsted acidity of the phosphonic acid group with the electrophilic reactivity of the bromine atom. This dual functionality allows for a wide array of chemical transformations, setting it apart from simpler phosphonic acids.

The phosphonic acid moiety serves as a stable anchor, capable of binding strongly to various surfaces, particularly metal oxides. researchgate.net The bromine atom, in contrast, acts as a reactive site, susceptible to nucleophilic substitution (such as S_N2 reactions). researchgate.net This reactivity enables the straightforward covalent attachment of other molecules, making this compound a versatile building block in synthesis and materials science. researchgate.net

A prime example of its application is in the surface modification of materials. Researchers have used this compound to functionalize porous aluminum oxide surfaces. researchgate.net The initial modification creates a stable, bromo-terminated surface that can then be converted to a wide range of other functional groups, including azides, alkynes, thiols, and isothiocyanates. researchgate.net This versatile platform is suitable for the subsequent attachment of biomolecules like proteins or carbohydrates, opening up applications in biotechnology and sensor development. researchgate.net

Furthermore, this compound serves as a key precursor for synthesizing more complex phosphonic acid derivatives with potential biological activity. Its structure is a valuable starting point for designing inhibitors for enzymes that recognize phosphates, which are crucial in many cellular signaling pathways. This has led to investigations into derivatives with potential antibiotic or antiviral properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromomethylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4BrO3P/c2-1-6(3,4)5/h1H2,(H2,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWFWDQOWQBTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(=O)(O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4BrO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bromomethyl Phosphonic Acid and Its Precursors

Established Synthetic Pathways for (Bromomethyl)phosphonic Acid

Established methods for synthesizing this compound often involve the use of (bromomethyl)phosphonic dichloride as a key intermediate. This reactive compound can undergo hydrolysis or nucleophilic attack to yield the desired product.

(Bromomethyl)phosphonic dichloride serves as a versatile intermediate for the synthesis of various derivatives through nucleophilic substitution reactions. The electrophilic phosphorus center is susceptible to attack by a range of nucleophiles. For instance, reaction with phenols can yield phenyl (bromomethyl)chlorophosphonate, which can be further transformed. This approach allows for the introduction of different functional groups, creating a library of (bromomethyl)phosphonate derivatives. The reactivity of the dichloride with nucleophiles highlights its importance as a building block in the synthesis of more complex organophosphorus compounds.

Advanced Synthetic Approaches to this compound and its Esters

More contemporary methods offer milder conditions and greater functional group tolerance for the synthesis of this compound and its esters. These include specialized procedures like the McKenna reaction and silyldealkylation strategies.

The McKenna reaction is a widely recognized and popular method for the efficient and mild synthesis of organophosphorus acids from their corresponding dialkyl esters. doaj.orgnih.govresearchgate.net This two-step procedure utilizes bromotrimethylsilane (B50905) (BTMS) as the key reagent. nih.govbeilstein-journals.org In the first step, the dialkyl phosphonate (B1237965) is converted into a bis(trimethylsilyl) ester. nih.gov This intermediate is then readily cleaved through solvolysis, typically with methanol (B129727) or water, to yield the final phosphonic acid. nih.govbeilstein-journals.org The McKenna procedure is valued for its mild conditions, which are compatible with a variety of sensitive functional groups. nih.govmdpi.com However, the formation of side products can sometimes be a challenge, necessitating careful control of reaction conditions. doaj.orgnih.gov The reaction rate is influenced by the structure of the phosphonate ester, particularly the substituents near the phosphonic group. nih.gov

Table 1: Comparison of Reaction Conditions for the McKenna Procedure nih.gov

ParameterCondition
Solvent Dichloromethane (DCM), Acetonitrile (ACN), or neat BTMS
Temperature Room temperature, refluxing CH₂Cl₂, or higher temperatures
Duration Typically 1–3 days, but can be completed within hours
Special Conditions Microwave irradiation can accelerate the reaction

Silyldealkylation is a key strategy in organophosphorus chemistry for the deprotection of phosphonate esters to their corresponding acids. rsc.orgrsc.org Bromotrimethylsilane (BTMS) is a highly selective reagent for the P-O silyldealkylation of mixed carboxylate-phosphonate alkyl esters. rsc.orgoakwoodchemical.com This method is advantageous as it cleanly and quantitatively converts alkyl phosphonates to trimethylsilyl (B98337) phosphonates, which are then easily hydrolyzed to the phosphonic acids. rsc.org The selectivity of BTMS allows for the dealkylation of phosphonate esters in the presence of other functional groups like carboxylate esters, amides, and alkynes. rsc.orgrsc.org The reaction is generally carried out at room temperature and is known for its high yields and compatibility with a wide range of functionalities. nih.govrsc.org

Table 2: Silyldealkylation of Various Phosphonate Esters with BTMS rsc.org

Phosphonate EsterProduct
Diethyl α-alkoxycarbonylalkylphosphonatesTrimethylsilyl α-alkoxycarbonylalkylphosphonates
Diethyl α-acyloxyalkylphosphonateTrimethylsilyl α-acyloxyalkylphosphonate
Diethyl α-amidoalkylphosphonateTrimethylsilyl α-amidoalkylphosphonate
Diethyl α-alkynylphosphonateTrimethylsilyl α-alkynylphosphonate
Diethyl α-iodoalkylphosphonateTrimethylsilyl α-iodoalkylphosphonate

The regiospecific synthesis of this compound esters often involves the Michaelis-Arbuzov reaction. researchgate.netacs.org This reaction is a cornerstone for the formation of carbon-phosphorus bonds and typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. researchgate.net In the context of this compound esters, this would involve reacting a trialkyl phosphite with a bromomethyl-containing compound. The reaction proceeds via a nucleophilic attack of the phosphite on the electrophilic carbon of the alkyl halide, leading to the formation of a quasiphosphonium salt intermediate. researchgate.net This intermediate then undergoes dealkylation to yield the desired phosphonate ester. researchgate.net The choice of alkyl halide is crucial, with bromides and iodides being more reactive. researchgate.net Variations of this reaction, including the use of Lewis acid catalysts or microwave irradiation, have been developed to improve reaction conditions and yields. researchgate.net

Industrial-Scale Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound and its precursors necessitates a focus on efficiency, cost-effectiveness, safety, and scalability. Several synthetic strategies are employed, with specific considerations for large-scale manufacturing, including the choice of starting materials, reaction conditions, and purification methods.

A prevalent method for the industrial production of phosphonic acids, including this compound, is the McKenna procedure. This process involves the silyldealkylation of dialkyl phosphonates using bromotrimethylsilane (BTMS), followed by a desilylation step with an alcohol, such as methanol, or with water. mdpi.com The McKenna reaction is favored in industrial settings due to its mild conditions, high yields, and broad chemoselectivity, which allows it to be used with molecules containing sensitive functional groups that might not withstand harsh acidic hydrolysis. mdpi.comd-nb.infomdpi.com

The synthesis of the dialkyl (bromomethyl)phosphonate precursor is typically achieved via the Michaelis-Arbuzov reaction. This reaction forms the crucial carbon-phosphorus bond by reacting a trialkyl phosphite with a bromomethyl halide. researchgate.net For large-scale applications, flow chemistry has been explored for the synthesis of related compounds like diisopropyl bromomethylphosphonate, demonstrating high yields (63–88%) and simplified purification of impurities. rsc.org

An alternative pathway involves precursors like (chloromethyl)phosphonic dichloride. On an industrial scale, this intermediate is synthesized from (hydroxymethyl)phosphonic acid, which is produced by heating phosphorous acid and paraformaldehyde. acs.org The subsequent conversion to the dichloride is achieved under drastic conditions using phosgene (B1210022) with a triphenylphosphine (B44618) catalyst, resulting in nearly quantitative yields. acs.org

Key considerations for industrial-scale synthesis include:

Reaction Efficiency: Optimizing reaction times and temperatures is crucial. For the McKenna procedure, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes compared to conventional heating, a significant advantage for industrial throughput. mdpi.com

Precursor Availability and Cost: The cost and availability of starting materials, such as yellow phosphorus, which is a base material for many organophosphorus compounds, can significantly impact the economic viability of large-scale production. bisleyinternational.com

Process Safety: The handling of hazardous reagents like phosgene or the potential formation of toxic byproducts, such as carcinogenic bis-(chloromethyl)ether from certain chlorine-containing compounds, requires strict process control and safety protocols. acs.orggoogle.com

Purification: The stability of phosphonates under harsh conditions is an advantage in industrial processes. wikipedia.orgatamanchemicals.com However, the purification of the final product and intermediates must be efficient. Methods like distillation and recrystallization are common. d-nb.infoacs.org

The table below outlines key industrial synthesis reactions for this compound and its precursors.

Reaction Type Starting Materials Key Reagents Product Scale & Conditions Reference(s)
McKenna Procedure Dialkyl (bromomethyl)phosphonate1. Bromotrimethylsilane (BTMS)2. Methanol or WaterThis compoundIndustrial scale; Mild conditions, room temperature or moderate heating. Microwave irradiation can accelerate the reaction significantly. mdpi.com
Michaelis-Arbuzov Reaction Trialkyl phosphite, DibromomethaneHeat or catalystDialkyl (bromomethyl)phosphonateCommon for C-P bond formation; Can be adapted for preparative scale using flow conditions. researchgate.netrsc.org
Precursor Synthesis (Dichloride Route) (Hydroxymethyl)phosphonic acidPhosgene (COCl₂), Triphenylphosphine (Ph₃P) catalyst(Chloromethyl)phosphonic dichlorideIndustrial scale; Drastic conditions (150 °C). acs.org
Precursor Synthesis (Hydroxymethyl) Phosphorous acid, ParaformaldehydeHeat (100 °C)(Hydroxymethyl)phosphonic acidIndustrial scale precursor synthesis. acs.org

The choice of a specific industrial route depends on a balance of factors including the required purity of the final product, the cost of raw materials, the capital investment for specialized equipment (e.g., for handling phosgene or for microwave technology), and environmental and safety regulations.

Chemical Reactivity and Transformation Pathways of Bromomethyl Phosphonic Acid

Electrophilic Reactivity of the Bromomethyl Moiety

The bromine atom in the bromomethyl group renders the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is a key feature of the molecule, enabling various functionalization reactions.

Nucleophilic Substitution Reactions (SN2 Mechanisms)

(Bromomethyl)phosphonic acid and its esters readily undergo nucleophilic substitution reactions, primarily through an SN2 mechanism. libretexts.orgnih.gov In this concerted, one-step process, a nucleophile attacks the electron-deficient carbon atom, leading to the simultaneous displacement of the bromide ion, which acts as a good leaving group. libretexts.org This process typically results in the inversion of the stereochemical configuration at the electrophilic carbon center. nih.gov

The susceptibility of the bromomethyl group to nucleophilic attack allows for the introduction of a wide range of functional groups. For instance, it can react with various nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. This reactivity has been exploited in the synthesis of more complex molecules, including those with potential biological activity.

Cross-Coupling Reactions Involving the Bromine Atom

The bromine atom of this compound and its derivatives can participate in various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling with the free phosphonic acid can be challenging, its ester derivatives are commonly used in these transformations. organic-chemistry.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are prominent examples. rsc.orguga.edu These reactions typically involve the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product. For example, the coupling of (bromomethyl)phosphonate esters with aryl boronic acids (Suzuki coupling) or organotin compounds (Stille coupling) can be used to introduce aryl or other organic fragments. organic-chemistry.orguga.edu Nickel-catalyzed cross-coupling reactions have also been reported for the formation of aryl phosphonates from aryl bromides. organic-chemistry.org

Acidity and Reactivity of the Phosphonic Acid Group

The phosphonic acid group (-PO₃H₂) is a defining feature of this compound, imparting significant acidic properties to the molecule.

Brønsted Acidity and Proton Transfer Processes

Phosphonic acids are diprotic acids, meaning they can donate two protons. researchgate.net The first dissociation (pKa₁) is generally strong, with a pKa value typically in the range of 1-2, while the second dissociation (pKa₂) is much weaker, with a pKa value between 5 and 9. researchgate.net This acidity is due to the strong electron-withdrawing effect of the phosphonyl group (-P(O)(OH)₂).

The acidic protons of the phosphonic acid group can readily participate in proton transfer reactions with bases. This Brønsted acidity is a fundamental aspect of its chemistry, influencing its solubility, reactivity, and interaction with other molecules.

Formation of Salts and Esters

The acidic nature of the phosphonic acid group allows for the straightforward formation of salts and esters.

Salt Formation: this compound reacts with bases, such as metal hydroxides or amines, to form the corresponding phosphonate (B1237965) salts. google.com The degree of deprotonation depends on the stoichiometry and the strength of the base used. These salt formation reactions are important for modifying the solubility and other physical properties of the compound.

Esterification: The phosphonic acid group can be esterified to form phosphonate esters. This can be achieved through various methods, including reaction with alcohols in the presence of a condensing agent like dicyclohexylcarbodiimide (B1669883) or by O-alkylation. nih.gov The selective formation of mono- or diesters can often be controlled by the reaction conditions, such as temperature and the choice of reagent. nih.gov For instance, triethyl orthoacetate has been identified as a reagent that can selectively produce either mono- or diethyl esters depending on the reaction temperature. nih.gov The conversion of phosphonic acids to their esters is a common strategy to facilitate subsequent reactions, such as cross-coupling, or to modify the biological properties of the molecule. acs.org

Synthesis of Functional Derivatives of this compound

The dual reactivity of this compound allows for the synthesis of a wide array of functional derivatives. The electrophilic bromomethyl group can be transformed through nucleophilic substitution, while the phosphonic acid group can be converted into esters or amides.

One common synthetic route to derivatives involves the initial esterification of the phosphonic acid, followed by a nucleophilic substitution reaction at the bromomethyl carbon. For example, diethyl (bromomethyl)phosphonate can be synthesized and then reacted with various nucleophiles. bldpharm.com

Alternatively, functionalization can begin at the bromomethyl position. For instance, reaction with potassium thiocyanate (B1210189) can yield an isothiocyanatophosphonate. The Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, is a widely used method for forming the carbon-phosphorus bond and can be employed to synthesize various phosphonate esters from the corresponding bromomethyl compounds. researchgate.netscispace.com These phosphonate esters can then be hydrolyzed back to the phosphonic acid if desired. researchgate.netmdpi.com The hydrolysis of phosphonate esters to the corresponding phosphonic acids can be achieved under acidic conditions or through methods like silyldealkylation using reagents such as bromotrimethylsilane (B50905). mdpi.combeilstein-journals.org

The ability to selectively modify either the bromomethyl or the phosphonic acid group, or both, provides a powerful platform for creating a diverse range of molecules with tailored properties for applications in various fields of chemistry.

Silylated Phosphonates

The conversion of phosphonic acids to their silylated derivatives is a common and crucial transformation, often employed to increase solubility in organic solvents and to activate the phosphonic acid group for subsequent reactions. The most prevalent method for this transformation is the McKenna reaction, which utilizes bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl phosphonates. mdpi.comnih.govd-nb.info This process proceeds through a bis(trimethylsilyl) phosphonate intermediate, which is then readily desilylated by treatment with water or an alcohol like methanol (B129727) to yield the desired phosphonic acid. mdpi.comnih.gov

The silylation reaction is highly chemoselective. For instance, when a molecule contains both a phosphonate ester and a carboxylate ester, BTMS will selectively dealkylate the phosphonate ester. mdpi.com This selectivity is a significant advantage in the synthesis of complex molecules. The reaction conditions for silylation can be optimized; for example, microwave-assisted reactions can significantly reduce reaction times from hours to minutes. mdpi.com

Several silylating agents can be employed, with their reactivity varying. For example, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf) is a more reactive silylating agent than trimethylsilyl chloride (TMSCl). sci-hub.ru The choice of silylating agent and reaction conditions allows for fine-tuning of the reactivity and selectivity of the silylation process.

Table 1: Silylation of Phosphonates

Silylating AgentSubstrateKey FeaturesReference
Bromotrimethylsilane (BTMS)Dialkyl phosphonatesStandard method (McKenna reaction), forms bis(trimethylsilyl) intermediate, highly chemoselective. mdpi.comnih.gov
Trimethylsilyl chloride (TMSCl)/Sodium Bromide (NaBr)Phosphonate estersRapid hydrolysis of phosphonate esters. sci-hub.ru
Trimethylsilyl trifluoromethanesulfonate (TMS-OTf)Phosphonate estersMore reactive than TMSCl, leading to faster reaction times. sci-hub.ru
N,O-bis(trimethylsilyl)acetamide (BSA)This compoundForms silyl (B83357) phosphonates.
HeptamethyldisilazaneThis compoundForms silylamidophosphonates.

Isothiocyanatophosphonates

The bromine atom in this compound can be displaced by a thiocyanate group to form isothiocyanatophosphonates. This transformation introduces a new reactive functional group, the isothiocyanate (-N=C=S), which is a valuable precursor in the synthesis of various heterocyclic compounds and molecules with biological activity. The reaction typically involves the treatment of this compound or its derivatives with a thiocyanate salt, such as potassium thiocyanate.

The synthesis of isothiocyanates from primary amines often proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which is then desulfurized. organic-chemistry.org Various reagents can be used for the desulfurization step, including tosyl chloride and propane (B168953) phosphonic acid anhydride (B1165640) (T3P®). organic-chemistry.org The isothiocyanate group itself is a versatile functional handle, capable of reacting with nucleophiles like amines and alcohols to form thioureas and thiocarbamates, respectively.

Table 2: Synthesis of Isothiocyanatophosphonates

ReactantReagentProductKey FeaturesReference
This compoundPotassium thiocyanateIsothiocyanatophosphonateDirect displacement of bromine.
Primary aminesCarbon disulfide, followed by a desulfurating agent (e.g., T3P®)IsothiocyanatesTwo-step, one-pot synthesis. organic-chemistry.org

Diverse Functional Group Modifications

The dual reactivity of this compound allows for a multitude of other functional group modifications, expanding its utility in synthetic chemistry. The bromine atom can be substituted by a variety of nucleophiles through SN2 reactions, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with phenols can yield phenyl (bromomethyl)chlorophosphonate.

Furthermore, the phosphonic acid moiety can be converted into phosphonate esters through reactions with alcohols or orthoesters. nih.gov The choice of reaction conditions, particularly temperature, can selectively produce either mono- or di-esters. nih.gov The phosphonic acid group can also participate in coupling reactions. For example, palladium-catalyzed cross-coupling reactions can form new P-C bonds. organic-chemistry.org

The versatility of this compound is further demonstrated by its use in the synthesis of more complex structures, including phosphonic acid analogues of biologically relevant molecules. nih.govd-nb.info

Table 3: Diverse Functional Group Modifications of this compound

Reaction TypeReagentResulting Functional GroupKey FeaturesReference
Nucleophilic SubstitutionPhenolPhenyl etherForms phenyl (bromomethyl)chlorophosphonate.
EsterificationTriethyl orthoacetatePhosphonate esterTemperature-dependent selectivity for mono- or di-ester formation. nih.gov
Cross-CouplingH-phosphonate diesters (with Pd catalyst)PhosphonateForms new P-C bonds. organic-chemistry.org
DehalogenationPhosphorous acid/IodineMethylphosphonic acid derivativeMetal-free reduction of the C-Br bond. rsc.org

Research Applications in Medicinal Chemistry and Biochemistry

Precursor Role in Bioactive Compound Synthesis

The dual functionality of (Bromomethyl)phosphonic acid makes it a versatile precursor for the synthesis of a wide array of bioactive molecules. Its ability to serve as a foundational structure for drug design has been explored in various therapeutic areas.

This compound is a key starting material for creating phosphonic acid derivatives with potential pharmacological activities. Because the phosphonate (B1237965) group is a non-hydrolyzable mimic of the phosphate (B84403) group, derivatives can act as potent and stable inhibitors of enzymes that process phosphate-containing substrates, such as kinases and phosphatases. hawaii.edunih.govresearchgate.netfrontiersin.org This property is crucial in drug design, as it can lead to compounds with improved metabolic stability and bioavailability. frontiersin.org

Researchers have utilized this compound to develop novel compounds with a range of therapeutic applications:

Antiviral Agents: Derivatives have been investigated for their ability to inhibit viral replication. For instance, phosphonic acids are known to be potential candidates in the development of drugs against viruses like Hepatitis C and HIV by disrupting the viral life cycle. The stability of the phosphonate group makes these compounds attractive for targeting viral enzymes. unipd.it

Antibiotics: The compound serves as a precursor for antibiotics that can interfere with essential bacterial processes. Phosphonic acids can inhibit bacterial cell wall synthesis, a mechanism similar to that of the established antibiotic fosfomycin (B1673569).

The development of prodrugs is another key strategy where phosphonic acid derivatives play a role. The polarity of the phosphonic acid group can hinder its ability to cross cell membranes. frontiersin.orgunipd.it To overcome this, the phosphonic acid is often masked with ester groups, creating a prodrug that can enter the cell before being cleaved by intracellular enzymes to release the active, charged compound. nih.govmdpi.com

The structure of this compound serves as an excellent scaffold, or core chemical framework, for building libraries of pharmacologically active compounds. The presence of the reactive bromine atom allows for a variety of chemical modifications, enabling the synthesis of diverse derivatives. This versatility is a significant advantage in medicinal chemistry, as it allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of a drug candidate.

The phosphinic acid functionality, closely related to phosphonic acids, has also been highlighted as an invaluable scaffold for constructing enzyme inhibitors. researchgate.net The ability to introduce two different substituents on the phosphorus atom allows for two-directional structural optimization, enhancing the potential for high-affinity binding to target enzymes. researchgate.net

Table 1: Examples of Bioactive Compound Classes Derived from Phosphonate Scaffolds

Therapeutic Area Compound Class/Target Rationale for Phosphonate Scaffold Use
Antiviral Nucleoside phosphonate analogs (e.g., Adefovir, Tenofovir) Mimic nucleoside monophosphates, inhibit viral polymerases, increased metabolic stability. researchgate.netfrontiersin.orgunipd.it
Antibacterial Phosphonopeptides (e.g., Fosfomycin) Inhibit key enzymes in bacterial cell wall biosynthesis (e.g., MurA). hawaii.edu
Anticancer Glutamate carboxypeptidase II (GCPII) inhibitors Act as transition-state analogs for the enzyme, which is a target in prostate cancer. frontiersin.org
Neurological Disorders 2-(phosphonomethyl)pentanedioic acid (2-PMPA) derivatives Inhibit GCPII, which is implicated in neurological disorders involving glutamatergic excitotoxicity. frontiersin.org

Molecular Mechanisms of Biological Activity

The biological effects of this compound and its derivatives are rooted in their ability to interact with and disrupt key biological molecules and pathways. Their function as phosphate mimics and their capacity for covalent modification are central to their mechanisms of action.

A significant mechanism of action for derivatives of this compound is the irreversible inhibition of enzymes through the formation of a stable covalent bond. hawaii.edu This type of inhibition is often highly effective, as it permanently inactivates the target enzyme. cas.org Covalent inhibitors typically consist of a "guidance system" that directs the molecule to the enzyme's active site and a reactive "warhead" that forms the bond. cas.org In this case, the phosphonate portion and other parts of the molecule guide it to the target, while the bromomethyl group acts as the electrophilic warhead.

The formation of the covalent bond often occurs via a specific chemical reaction known as an S_N2 (bimolecular nucleophilic substitution) displacement. In this reaction, a nucleophilic amino acid residue in the enzyme's active site attacks the carbon atom of the bromomethyl group. This attack displaces the bromide ion, resulting in a covalent link between the inhibitor and the enzyme.

A particularly common nucleophile in enzyme active sites is the thiolate anion (R-S⁻) of a cysteine residue. nih.govresearchgate.net The thiolate group is a potent nucleophile that can readily react with the electrophilic carbon of the bromomethyl group. researchgate.net This reaction is highly specific and leads to the irreversible inactivation of the enzyme. The pKa of the cysteine thiol is a critical factor, as the deprotonated thiolate is the more reactive species. nih.govnih.gov

Table 2: Mechanism of Covalent Inhibition

Step Description Key Components
1. Reversible Binding The inhibitor first binds non-covalently to the enzyme's active site. Inhibitor's "guidance system", Enzyme active site
2. Nucleophilic Attack The thiolate anion (S⁻) of an active site cysteine residue attacks the carbon of the bromomethyl group. Cysteine Thiolate, Electrophilic Carbon
3. Transition State A transient state where a new C-S bond is forming and the C-Br bond is breaking. -
4. Covalent Adduct Formation The bromide ion is expelled as a leaving group, and a stable carbon-sulfur covalent bond is formed, inactivating the enzyme. Covalent Enzyme-Inhibitor Adduct

As structural analogs of phosphates and carboxylates, phosphonates can interfere with a wide range of essential biochemical pathways. hawaii.edunih.gov Many enzymes in central metabolism, cell signaling, and DNA/RNA synthesis recognize and process phosphate-containing substrates. nih.gov By mimicking these substrates, phosphonate-based compounds can act as competitive inhibitors, binding to the active site of an enzyme but not undergoing the normal chemical reaction. hawaii.edu

This mimicry can disrupt numerous cellular processes:

Metabolic Pathways: Phosphonates can inhibit enzymes involved in glycolysis, amino acid metabolism, and lipid metabolism. nih.govresearchgate.net For example, the antibiotic fosfomycin targets an early step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. hawaii.edu

Signal Transduction: Protein phosphorylation is a fundamental mechanism for controlling cellular activity. Phosphonate-containing molecules can interfere with the action of protein kinases and phosphatases, thereby disrupting signaling cascades that regulate cell growth, differentiation, and survival. hawaii.edunih.gov

Nucleic Acid Synthesis: Acyclic nucleoside phosphonates, such as Tenofovir, are potent antiviral drugs that act as chain terminators during viral DNA synthesis. frontiersin.orgunipd.it They are recognized by viral reverse transcriptase or DNA polymerase as if they were natural nucleoside monophosphates, but they lack the proper structure to allow for the continuation of the DNA chain.

The stability of the carbon-phosphorus (C-P) bond compared to the phosphorus-oxygen (P-O) bond in natural phosphates makes phosphonates resistant to hydrolysis by enzymes like phosphatases, leading to prolonged and effective inhibition. nih.govnih.gov

Enzyme Inhibition through Covalent Adduct Formation

Antiviral Research Applications

The quest for effective antiviral therapies has led scientists to explore the potential of phosphonic acid derivatives. These compounds have shown promise in targeting various viral replication pathways, offering new avenues for drug development.

Inhibition of Viral Replication Pathways

Phosphonic acids, including derivatives of this compound, are recognized for their ability to interfere with viral replication. Their mechanism of action often involves mimicking the phosphate groups of natural nucleotides, thereby inhibiting viral polymerases and other enzymes crucial for the viral life cycle. The structural similarity allows these compounds to act as competitive inhibitors, disrupting the synthesis of viral genetic material.

One area of focus has been the development of acyclic nucleoside phosphonates (ANPs), which are analogues of nucleotides. frontiersin.org These compounds possess a phosphonate group attached to an acyclic side chain, a modification that imparts resistance to enzymatic degradation and enhances their antiviral activity. frontiersin.org The flexibility of the acyclic chain allows for optimal positioning within the active sites of viral enzymes. frontiersin.org

Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

While much of the research on phosphonates has centered on their role as nucleoside/nucleotide analogues, their structural framework is also being explored for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Unlike nucleoside analogs, NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inactivates it. The versatility of the phosphonic acid moiety allows for the design of diverse molecular structures that can be tailored to interact with this allosteric pocket.

Specific Studies in HIV and Hepatitis C Antiviral Research

Derivatives of this compound have been subjects of specific investigations in the fight against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

In HIV research, a derivative of this compound demonstrated significant antiviral activity by disrupting the viral life cycle. The compound's efficacy was attributed to its ability to form stable complexes with viral proteins. Furthermore, nucleoside phosphonate analogues have shown potent inhibition of HIV reverse transcriptase. researchgate.net For instance, the L-like enantiomer of a 3'-fluoro-5'-norcarbocyclic nucleoside phosphonate exhibited more potent anti-HIV activity than the reference drug Tenofovir. nih.gov

In the context of HCV, a novel class of phosphonate derivatives was designed to mimic the interaction of product-like carboxylate-based inhibitors of the HCV NS3 protease, a crucial enzyme for viral replication. nih.gov One particular phosphonic acid compound emerged as a potent inhibitor of this protease, highlighting its potential as a therapeutic candidate for HCV infection. nih.gov Research on certain derivatives has also shown selective inhibition of viral polymerases without affecting human polymerases, indicating a high degree of specificity for viral targets.

Antimicrobial Research Applications

The rise of antibiotic resistance has necessitated the search for new antimicrobial agents. Phosphonic acid derivatives are being investigated for their potential to address this growing public health concern.

Antibacterial Properties of Phosphonic Acid Derivatives

Compounds derived from this compound have been explored for their antibacterial properties. Phosphonic acids are known to possess antimicrobial effects, which may be due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. Phosphonodipeptides and phosphonooligopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid have been synthesized and evaluated as antibacterial agents. nih.gov

Mechanisms Related to Bacterial Cell Wall Synthesis Inhibition

A key mechanism by which phosphonic acid derivatives exert their antibacterial effects is through the inhibition of bacterial cell wall synthesis. This mode of action is similar to that of the antibiotic fosfomycin. The bacterial cell wall is essential for maintaining cell integrity and shape, making its synthesis an attractive target for antibiotics. veterinaria.unsa.ba By interfering with this process, phosphonic acid derivatives can induce spheroplast formation and ultimately lead to bacterial cell lysis. veterinaria.unsa.banih.gov Specifically, these compounds can inhibit enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. veterinaria.unsa.banih.gov

Applications in Materials Science and Surface Chemistry

Surface Functionalization Strategies

Surface functionalization is critical for tailoring the interface between a material and its environment. Phosphonic acids, including the bromomethyl derivative, are particularly effective for creating well-defined surface layers. beilstein-journals.org

The phosphonic acid moiety exhibits a powerful affinity for metal oxide surfaces, a property that is extensively leveraged for surface modification. beilstein-journals.orgrsc.org This interaction leads to the formation of strong, hydrolytically stable bonds (M-O-P) through condensation reactions with surface hydroxyl groups on materials like aluminum oxide, titanium oxide, and zirconia. osti.govresearchgate.netunive.it This process allows for the creation of dense, highly organized self-assembled monolayers (SAMs) on the substrate. osti.govresearchgate.net The robust nature of these bonds ensures the long-term stability of the functionalized surface, which is a significant advantage over other modifying agents like siloxanes, which can be prone to hydrolytic cleavage. mdpi.com Research has demonstrated that phosphonates form robust monolayers on a variety of metal oxide powders, including TiO₂, CeO₂, and SnO₂. osti.gov

Table 1: Interaction of Phosphonic Acids with Metal Oxide Surfaces

Metal Oxide Interaction Type Resulting Formation Key Advantage
Aluminum Oxide (Al₂O₃) Covalent Al-O-P linkage Self-Assembled Monolayer (SAM) High stability in aqueous environments. researchgate.net
Titanium Dioxide (TiO₂) Condensation reaction Robust monolayer Enhanced dehydration activity. osti.gov
Zirconia (ZrO₂) Surface functionalization Functionalized nanocomposite Platform for magnetic sorting and SERS. unive.it
Indium Tin Oxide (ITO) Chemical bonding Work function modification Improved interfacial energy and charge transport. researchgate.netnih.gov
Iron Oxide (Fe₃O₄) Strong binding Stable nanoparticle coating Prevention of aggregation, enhanced water stability. rsc.org

The functionalization of surfaces with molecules like (bromomethyl)phosphonic acid can be used to control surface energy and wettability. When the phosphonic acid group anchors to a metal oxide surface, the bromomethyl group and the rest of the organic backbone are exposed. While the bromomethyl group itself is not strongly hydrophilic, the phosphonic acid can be used as a platform to introduce other hydrophilic functionalities. mdpi.com More directly, the phosphonic acid groups themselves, if not all are bonded to the surface, can increase the hydrophilicity of a material. This is particularly useful in applications requiring improved compatibility with aqueous environments. For instance, polymers functionalized with phosphonic acids have been shown to have increased water solubility. beilstein-journals.org

Advanced Coating Technologies

The ability of this compound to form stable, functional layers makes it a component in the development of sophisticated coatings for various applications, from biomedical devices to industrial catalysts.

In the medical field, particularly for implantable devices made of metals like titanium, surface properties are paramount to ensure biocompatibility and promote integration with surrounding tissue. mdpi.commdpi.com Coatings based on phosphonic acids are used to modify the surfaces of these implants. The phosphonate (B1237965) group serves as a strong anchor to the native oxide layer of the titanium, creating a stable foundation for the coating. mdpi.com This layer can prevent the release of metal ions and improve the host response. By incorporating biocompatible molecules, such as peptides (e.g., RGD-derivatives), onto the phosphonic acid anchor, the surface can be engineered to actively promote cell adhesion and proliferation, leading to better osseointegration of the implant. mdpi.com

The performance of solid catalysts, particularly those based on metal oxides, is highly dependent on their surface chemistry. mdpi.com Modifying these catalysts with phosphonic acid monolayers can significantly alter their catalytic activity and selectivity. osti.gov Research has shown that functionalizing metal oxides like TiO₂-anatase, CeO₂, and SnO₂ with phosphonic acids enhances their activity in alcohol dehydration reactions. osti.gov The phosphonic acid layer is thought to act as a "surface-level dopant," changing the electronic properties of the catalyst's surface. osti.gov In contrast, for many other oxides, the same functionalization leads to a decrease in catalytic activity, indicating that the effect is highly dependent on the specific properties of the metal oxide, such as its metal-oxygen bond strength and oxidation state. osti.gov This strategy allows for the fine-tuning of catalytic performance for specific chemical transformations.

Table 2: Effect of Phosphonic Acid Monolayers on Catalytic Activity of Metal Oxides

Metal Oxide Effect on Alcohol Dehydration Postulated Mechanism Reference
Anatase-TiO₂ Activity Promoted Electronic doping by phosphonic acid monolayer osti.gov
Cerium Oxide (CeO₂) Activity Promoted Electronic doping by phosphonic acid monolayer osti.gov
Tin(IV) Oxide (SnO₂) Activity Promoted Electronic doping by phosphonic acid monolayer osti.gov
Other Oxides (e.g., Al₂O₃) Activity Decreased Site blocking or unfavorable electronic effects osti.govosti.gov

Nanotechnology and Nanocomposite Development

In the realm of nanotechnology, controlling the surface of nanoparticles is essential to prevent aggregation and impart desired functionalities. rsc.org this compound and its derivatives are employed as stabilizing agents for a variety of nanoparticles, including those made of iron oxide and zirconia. rsc.orgunive.it The phosphonic acid group binds strongly to the nanoparticle surface, while the reactive bromomethyl group provides a covalent attachment point for other molecules, such as fluorescent dyes or polymers. This dual functionality is critical in the bottom-up construction of complex nanocomposites. For example, zirconia nanoparticles have been loaded with cobalt ferrite (B1171679) (CoFe₂O₄) and then surface-modified with a bis(phosphonic acid) to subsequently anchor gold nanoparticles, creating a multifunctional magnetoplasmonic system for biosensing applications. unive.it This approach allows for the development of tailored nanocomposite materials with combined magnetic, optical, and chemical properties. unive.itgatech.edu

Stabilization of Colloidal Nanoparticle Solutions

The phosphonic acid group of this compound and its derivatives serves as an effective anchor to the surface of metal oxide nanoparticles, preventing their aggregation and ensuring their dispersion in various solvents. This surface functionalization is critical for maintaining the colloidal stability of nanoparticle solutions, which is a prerequisite for many of their applications. nih.gov

Phosphonic acids, in general, are preferred for nanoparticle stabilization due to their ability to form strong, stable bonds with metal oxide surfaces, such as titanium dioxide (TiO₂) and iron oxide. researchgate.netnih.govrsc.org Studies have shown that modifying nanoparticle surfaces with phosphonic acid-based ligands enhances their stability in solution. rsc.orgscience.gov For instance, dendronized iron oxide nanoparticles coated with phosphonate anchors exhibit excellent colloidal properties. rsc.org The presence of the phosphonic acid group can create hydrophilic surfaces on metal oxides, improving their compatibility and dispersibility. While simpler alkylphosphonic acids primarily provide stability, the key advantage of this compound is that the bromomethyl group remains available for subsequent reactions after the molecule has anchored to the nanoparticle surface. This allows the stabilized nanoparticles to act as building blocks for more complex materials.

Integration into Novel Nanostructured Materials

This compound is instrumental in the bottom-up fabrication of advanced nanostructured materials. Its dual functionality allows it to act as a molecular linker, first anchoring to a nanoparticle or a surface and then covalently bonding to other components through its reactive bromine atom. This facilitates the development of nanocomposites and functional hybrid materials with properties tailored for specific applications.

Research has demonstrated the use of phosphonic acids to functionalize surfaces and nanoparticles for integration into larger systems. For example, phosphonic acid-terminated molecules are used to decorate magnetic metal oxide nanoparticles for biomedical applications like Magnetic Resonance Imaging (MRI). rsc.org In a related approach, phosphono ethyl acid groups have been used to anchor redox-active viologen molecules to mesoporous TiO₂ electrodes, which are then cross-linked to form stable, nanostructured films. academie-sciences.fr The bromine atom in this compound is particularly suited for such cross-linking reactions or for initiating surface-grafted polymerization, enabling the growth of polymer chains directly from the nanoparticle surface. This strategy allows for precise control over the structure and functionality of the resulting nanomaterial.

Polymer Science Applications

In polymer science, the introduction of phosphonic acid groups into polymer structures is a well-established method for imparting desirable properties such as improved adhesion to metal surfaces, flame retardancy, and biocompatibility. rsc.org this compound and its precursors are valuable reagents for achieving this functionalization.

Integration into Polymeric Structures

The reactive nature of the bromomethyl group is key to integrating the phosphonic acid functionality into polymeric backbones or as pendant groups. This can be accomplished by first synthesizing a monomer containing the phosphonic acid group (often in a protected ester form) from a bromomethyl-containing precursor, followed by polymerization. rsc.org

One common synthetic route involves the Michaelis-Arbuzov reaction. For example, phosphorus-containing acrylate (B77674) monomers have been synthesized by reacting triethyl phosphite (B83602) with precursors like t-butyl α-bromomethyl acrylate or ethyl 2-(bromomethyl)acrylate. rsc.orgmdpi.comresearchgate.net The resulting phosphonate ester can then be selectively hydrolyzed, often using trimethylsilyl (B98337) bromide, to yield the free phosphonic acid monomer. rsc.orgresearchgate.net These functionalized monomers can then be copolymerized with other standard monomers, such as methyl methacrylate (B99206) (MMA), to produce polymers with pendant phosphonic acid groups. rsc.orgresearchgate.net The resulting copolymers exhibit enhanced thermal stability and char formation upon burning, indicating potential as flame-retardant materials. researchgate.net Furthermore, the presence of phosphonic acid groups in a polymer significantly improves its adhesion to metal substrates compared to polymers with carboxylic acid or dialkyl phosphonate groups. rsc.org

The bromine atom also allows for post-polymerization modification. For instance, a polymer already containing bromomethyl groups can be reacted with a phosphite to introduce the phosphonic acid functionality in a manner analogous to the Arbuzov reaction on chloromethylated polystyrene resins. uoc.gr This versatility makes this compound and related compounds important building blocks for creating functional polymers with tailored properties for advanced applications.

Coordination Chemistry Research

Complexation with Metal Centers

The phosphonic acid group is known to form stable complexes with a wide variety of metal ions, including alkali, alkaline earth, transition metals, lanthanides, and actinides. The coordination is achieved through the oxygen atoms of the phosphonate (B1237965) group. The deprotonation of the phosphonic acid is typically required for coordination, and the pH of the reaction medium plays a crucial role in determining the nature of the resulting complex.

It is anticipated that (bromomethyl)phosphonic acid would coordinate to metal centers in a similar fashion to other simple alkylphosphonic acids. The possible coordination modes would include monodentate, bidentate chelating, and various bridging modes, leading to the formation of discrete molecular complexes or extended coordination polymers. The presence of the bromomethyl group might introduce steric effects that could influence the self-assembly of these structures. However, without experimental data, specific details on bond lengths, coordination numbers, and geometries for metal complexes of this compound remain speculative.

Ligand Design and Properties

The primary interest in this compound for ligand design likely stems from the reactivity of the bromomethyl group. This group can serve as a synthetic handle for post-coordination modification or for the pre-synthesis of more elaborate ligands. For instance, the bromine atom could be substituted by other functional groups (e.g., amines, pyridyls, carboxylates) to create multidentate or multifunctional ligands. These new ligands could then be used to construct sophisticated coordination architectures with tailored properties.

The electronic properties of the phosphonate group would be influenced to some extent by the electron-withdrawing nature of the bromine atom, which could affect the acidity of the phosphonic acid and the strength of the metal-ligand bonds. However, without dedicated studies on this compound, these effects cannot be quantified.

Agrochemical and Environmental Science Research

Herbicidal and Pesticidal Applications

Research has indicated that derivatives of (Bromomethyl)phosphonic acid can function as herbicides. The presence of the bromomethyl group can enhance the biological activity of phosphonic acids by increasing their ability to interact with biological targets. smolecule.com

The herbicidal mechanism of this compound and its derivatives involves the inhibition of specific enzymatic pathways that are essential for plant growth and development. These compounds can act as enzyme inhibitors by forming covalent bonds with the active sites of enzymes, leading to their inactivation. For instance, they can interact with the active site thiolate of enzymes through a direct S_N2 displacement of the bromide, creating a covalent carbon-sulfur bond. This disruption of enzymatic function is critical to their herbicidal effects.

Some phosphonates, a class of compounds to which this compound belongs, are known to target specific enzymes in plants. A well-known example is glyphosate, which inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). wikipedia.orgnih.gov Another example is glufosinate, which inhibits glutamine synthetase. nih.gov The inhibition of these enzymes disrupts essential metabolic pathways, such as the biosynthesis of aromatic amino acids or ammonia (B1221849) assimilation, ultimately leading to plant death. nih.govnih.gov

Table 1: Examples of Herbicidal Organophosphonates and their Target Enzymes

Herbicide Target Enzyme Inhibited Pathway
Glyphosate 5-enolpyruvylshikimate-3-phosphate synthase (EPSP) Shikimate pathway (Aromatic amino acid biosynthesis)
Glufosinate Glutamine synthetase Ammonia assimilation
Bialaphos Glutamine synthetase Ammonia assimilation

This table is generated based on available data and is for illustrative purposes.

There is interest in evaluating compounds like this compound derivatives as potentially more environmentally conscious herbicide alternatives. A field study on a derivative of this compound demonstrated a significant reduction in weed biomass compared to untreated areas, suggesting its potential in this regard. The development of herbicides with improved environmental profiles is a continuous goal in agrochemical research.

Development of Organophosphorus Herbicides and Pesticides

The development of organophosphorus compounds for agricultural use dates back to the 1930s with the work of Gerhard Schrader. wikipedia.org Initially, research led to the creation of highly toxic nerve agents, but also to the development of insecticides that were less harmful to mammals. wikipedia.orgnih.gov After World War II, organophosphate insecticides like parathion (B1678463) and malathion (B1675926) were commercialized. wikipedia.orgnih.gov These became more prominent after many organochlorine insecticides were banned in the 1970s. wikipedia.org

Organophosphorus compounds used as pesticides are primarily insecticides. wikipedia.org However, some phosphonates, which are structurally related, are used as herbicides. wikipedia.orgmdpi.com Glyphosate, a phosphonate (B1237965), is one of the most widely used broad-spectrum systemic herbicides. wikipedia.orgwikipedia.org The term "organophosphate" is sometimes broadly used to include these phosphonate herbicides, although their chemical structures and modes of action differ from organophosphate insecticides. wikipedia.org

Research and development in this area continue, with a focus on creating more specific and less environmentally persistent products. tandfonline.com

Table 2: Timeline of Key Developments in Organophosphorus Pesticides

Decade Development Compound Examples
1930s Discovery of the insecticidal properties of organophosphates by Gerhard Schrader. wikipedia.org Tabun, Sarin (initially developed as nerve agents). wikipedia.orgnih.gov
1940s Commercialization of the first organophosphate insecticides after WWII. wikipedia.org Parathion, Malathion. wikipedia.org
1970s Increased use of organophosphates following the ban of many organochlorine pesticides. wikipedia.org Acephate, Diazinon, Dichlorvos. wikipedia.org
1974 Introduction of the phosphonate herbicide glyphosate. wikipedia.org Glyphosate. wikipedia.org

This table is generated based on available data and is for illustrative purposes.

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